2-Methyl-4-phenoxybut-2-enal
Description
Contextual Significance of α,β-Unsaturated Aldehydes in Modern Organic Synthesis
α,β-Unsaturated aldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. pressbooks.pub This class of compounds features a carbon-carbon double bond in conjugation with an aldehyde group, creating a unique electronic framework that allows for a variety of chemical transformations. pressbooks.pubrsc.org They are key intermediates in the synthesis of a wide array of more complex molecules, including alcohols, amines, and carboxylic acid derivatives. rsc.org
The reactivity of α,β-unsaturated aldehydes is characterized by two primary modes of addition: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (also known as Michael addition) to the β-carbon. pressbooks.pub The preferred pathway is influenced by the nature of the nucleophile; strong, "hard" nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically undergo 1,4-addition. pressbooks.pub This tunable reactivity makes them exceptionally useful in the strategic construction of carbon-carbon and carbon-heteroatom bonds.
Furthermore, α,β-unsaturated aldehydes are readily prepared through various synthetic methods, including aldol (B89426) condensation reactions and the oxidation of allylic alcohols. pressbooks.pubacs.org Their accessibility and versatile reactivity have cemented their status as indispensable tools for synthetic chemists. rsc.orgrsc.org
The Role and Utility of Phenoxy-Substituted Chemical Entities
The phenoxy group, consisting of a phenyl ring attached to an oxygen atom, imparts distinct properties to a molecule. Its presence can influence a compound's electronic nature, steric profile, and reactivity. In many instances, the phenoxy moiety acts as a stable, electron-withdrawing group through inductive effects, while also being capable of donating electron density through resonance.
Phenoxy-substituted compounds are found in a variety of applications, from pharmaceuticals and agrochemicals to materials science. The phenoxy group can enhance the thermal stability and influence the electronic properties of materials, making them suitable for applications such as organic light-emitting diodes (OLEDs). researchgate.net In the context of reaction mechanisms, phenoxy radicals can participate in coupling reactions, which are crucial in the biosynthesis of natural products like lignin. nih.gov
Structural Attributes and Unique Reactivity Potential of 2-Methyl-4-phenoxybut-2-enal
The structure of this compound, as its name implies, features a four-carbon chain with a methyl group at the second position, a phenoxy group at the fourth position, and an aldehyde function at the first carbon, with a double bond between the second and third carbons. The (E)-isomer is a common form of this compound. chemsynthesis.com
This specific arrangement of functional groups suggests a rich and nuanced reactivity. The α,β-unsaturated aldehyde core provides the electrophilic sites for both 1,2- and 1,4-addition reactions. The methyl group at the α-position introduces steric hindrance that can influence the regioselectivity of these additions.
The phenoxy group, located at the end of the butenal chain, can exert electronic effects that modulate the reactivity of the conjugated system. It can also serve as a potential leaving group under certain reaction conditions or be involved in intramolecular cyclization reactions. The interplay between the steric and electronic effects of the methyl and phenoxy substituents makes this compound a fascinating substrate for synthetic exploration.
Overview of Research Trajectories for Complex Enal Structures
Research into complex enal structures continues to be a vibrant area of organic chemistry. Current trends focus on the development of novel synthetic methodologies that allow for the efficient and stereoselective construction of highly substituted and functionalized enals. nih.gov This includes the use of advanced catalytic systems, such as transition metal catalysts and organocatalysts, to achieve transformations that were previously challenging. acs.org
A significant research trajectory involves the application of these complex enals in the total synthesis of natural products and other biologically active molecules. The inherent reactivity of the enal functionality is harnessed to build molecular complexity in a controlled and predictable manner.
Furthermore, there is a growing interest in understanding the intricate relationship between the structure of complex enals and their physical and chemical properties. This includes computational studies to predict reactivity and spectroscopic analyses to elucidate conformational preferences. The development of increasingly complex and diverse inorganic crystal structures also provides a parallel for the growing complexity sought in organic molecules. researchgate.net
Structure
3D Structure
Properties
CAS No. |
62285-79-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-4-phenoxybut-2-enal |
InChI |
InChI=1S/C11H12O2/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
TUALZOVFSNAAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Phenoxybut 2 Enal and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For 2-methyl-4-phenoxybut-2-enal, the primary disconnection points are the carbon-carbon double bond and the carbon-oxygen ether linkage.
A logical retrosynthetic approach would involve disconnecting the α,β-unsaturated aldehyde, suggesting an aldol (B89426) condensation or a Wittig-type reaction as the key bond-forming step. youtube.comlibretexts.org This leads to two primary precursor fragments: a phenoxy-containing carbonyl compound and a propanal derivative. The ether linkage can be disconnected to reveal phenol (B47542) and a corresponding alkyl halide or alcohol, which are typically readily available.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.
Preparation of Phenoxy-Containing Building Blocks
The phenoxy group can be introduced through a Williamson ether synthesis, where phenoxide reacts with a suitable electrophile. For the synthesis of this compound, a common precursor is phenoxyacetaldehyde (B1585835). This can be prepared by reacting sodium phenoxide with a 2-haloacetaldehyde equivalent. Alternatively, oxidation of 2-phenoxyethanol (B1175444) provides another route to this key intermediate. The synthesis of various aldehyde building blocks is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govresearchgate.net
Synthesis of Methylated Aldehyde Precursors
The "methylated aldehyde precursor" in this context is typically propanal or a synthetic equivalent. Propanal is commercially available. For more complex analogs, substituted aldehydes can be synthesized through various methods, such as the oxidation of primary alcohols or the reduction of carboxylic acid derivatives.
Formation of the α,β-Unsaturated Aldehyde Moiety
The construction of the α,β-unsaturated aldehyde is a critical step in the synthesis. Two powerful and widely used methodologies for this transformation are aldol condensation and olefination reactions.
Aldol Condensation Routes
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in which an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give the α,β-unsaturated product. magritek.comyoutube.com In the context of synthesizing this compound, a directed aldol condensation between the enolate of propanal and phenoxyacetaldehyde would be a viable strategy. The reaction conditions, such as the choice of base and temperature, are crucial for controlling the outcome and favoring the desired condensation product. google.comnih.gov
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the stereoselective synthesis of alkenes. harvard.edujst.go.jporganic-chemistry.org These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. nrochemistry.comwikipedia.org
For the synthesis of this compound, a Wittig or HWE approach would involve reacting an appropriate phosphorus-stabilized carbanion with phenoxyacetaldehyde. The HWE reaction is often preferred as it typically provides excellent E-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgwikipedia.org The choice of the phosphonate reagent and reaction conditions can be tailored to achieve high yields and stereoselectivity. nrochemistry.com
Catalytic Oxidation and Dehydrogenation Approaches
The formation of α,β-unsaturated aldehydes, such as this compound, can be effectively achieved through catalytic oxidation and dehydrogenation. These methods are often preferred due to their efficiency and selectivity.
Catalytic Oxidation: This approach typically involves the selective oxidation of a precursor alcohol, such as 2-methyl-4-phenoxybut-2-en-1-ol. Various metal-based catalysts can be employed for this transformation. For instance, passing alcohol vapors over heavy metal catalysts like silver or copper can yield aldehydes and ketones. ncert.nic.in Supported palladium catalysts are also effective. The process generally involves the adsorption of the alcohol onto the catalyst, followed by β-hydride elimination to form the aldehyde. The catalyst is then regenerated by an oxidant, which is often molecular oxygen.
Catalytic Dehydrogenation: This is an atom-economical method that produces the unsaturated aldehyde from a saturated precursor, with hydrogen gas as the only byproduct. ncert.nic.in This method is particularly suitable for volatile alcohols and has industrial applications. ncert.nic.in For example, an N,N,N‐type Cu(II) complex has been used to catalyze the desaturation of alcohols and ketones to their α,β‐unsaturated carbonyl counterparts using oxygen as a green terminal oxidant. researchgate.net
Integration of the Phenoxy Group
The introduction of the phenoxy moiety is a critical step in the synthesis of this compound. The phenoxy group is a key pharmacophore in many biologically active compounds. nih.govnih.gov
Etherification Reactions (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)
Williamson Ether Synthesis: This classic and versatile method is widely used for preparing ethers. readchemistry.com It involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.org In the context of synthesizing this compound, phenol is first deprotonated by a base like sodium hydride to form sodium phenoxide. readchemistry.comfrancis-press.com This phenoxide then reacts with a suitable electrophile, such as 4-halo-2-methylbut-2-enal. For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Mitsunobu Reaction: This reaction provides a powerful and often milder alternative for forming phenyl ethers from primary and secondary alcohols. organic-chemistry.orgmedimops.dewikipedia.org The reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the reagents, allowing for nucleophilic attack by phenol. organic-chemistry.org A significant feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is valuable in stereoselective synthesis. organic-chemistry.org
Functionalization at Terminal Positions (e.g., incorporating phenoxy via a terminal alcohol/halide)
An alternative strategy involves constructing the main carbon framework first, followed by introducing the phenoxy group at a terminal position. researchgate.net
Via a Terminal Halide: If the precursor has a terminal halide, the phenoxy group can be introduced through a Williamson ether synthesis by reacting it with sodium phenoxide.
Via a Terminal Alcohol: If the precursor is a terminal alcohol, such as 4-hydroxy-2-methylbut-2-enal, the phenoxy group can be introduced via a Mitsunobu reaction. nih.gov Alternatively, the alcohol can be converted to a better leaving group (e.g., a tosylate) and then reacted with sodium phenoxide.
Stereocontrol in the Synthesis of this compound
Controlling the stereochemistry of the double bond and any chiral centers is crucial, as different stereoisomers can have different biological activities.
Geometric Isomerism (E/Z Stereochemistry) Control
The geometry of the C2-C3 double bond can be controlled during its synthesis. Aldol condensation reactions, for example, can produce α,β-unsaturated aldehydes and ketones. libretexts.orglibretexts.org The dehydration of the aldol addition product leads to the formation of the double bond, and under certain conditions, a mixture of E and Z stereoisomers may be obtained. libretexts.orglibretexts.org The formation of the double bond is often in conjugation with the carbonyl group. libretexts.orglibretexts.org
Chiral Auxiliary-Based Methods for Enantioselective Synthesis
To synthesize specific enantiomers of this compound, chiral auxiliaries can be employed. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction stereoselectively. numberanalytics.comwikipedia.org
Common chiral auxiliaries include oxazolidinones (Evans auxiliaries) and pseudoephedrine. numberanalytics.comwikipedia.orgyoutube.com For instance, in an asymmetric aldol reaction, a chiral auxiliary can be used to achieve high diastereoselectivity. youtube.com The auxiliary is later removed to yield the enantioenriched product. numberanalytics.com Evans' chiral oxazolidinones are particularly effective in stereoselective aldol reactions, often leading to the formation of two adjacent stereocenters with high control. wikipedia.org
Interactive Data Tables
Table 1: Comparison of Etherification Reactions
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reactants | Alkoxide, Primary Alkyl Halide wikipedia.org | Alcohol, Phenol, Triphenylphosphine, Azodicarboxylate wikipedia.org |
| Mechanism | SN2 wikipedia.org | Redox-condensation organic-chemistry.org |
| Stereochemistry | Inversion at electrophilic carbon | Inversion at alcohol carbon organic-chemistry.org |
| Key Advantage | Versatile and reliable readchemistry.com | Mild conditions, stereospecific inversion organic-chemistry.org |
Table 2: Chiral Auxiliaries for Enantioselective Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
| Oxazolidinones (Evans) | Asymmetric Aldol Reactions wikipedia.org | High diastereoselectivity, creates two contiguous stereocenters wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation wikipedia.org | Directs alkylation to be syn to the methyl and anti to the hydroxyl group wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements wikipedia.org | Can provide superior single asymmetric induction compared to oxazolidinones wikipedia.org |
Asymmetric Catalysis Approaches (e.g., organocatalysis, transition-metal catalysis)
The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. For α,β-unsaturated aldehydes like this compound, establishing the stereochemistry at the C4 position, if a substituent were present, or engaging the molecule in asymmetric reactions, requires advanced catalytic methods. Both organocatalysis and transition-metal catalysis provide powerful tools for achieving high levels of stereocontrol.
Organocatalysis: This branch of catalysis utilizes small, chiral organic molecules to induce enantioselectivity. For the synthesis of α,β-unsaturated aldehydes, aminocatalysis is particularly relevant. Chiral secondary amines, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), react with saturated aldehydes to form nucleophilic enamines or with α,β-unsaturated aldehydes to form dienamines. semanticscholar.org
A potential asymmetric route to a precursor of this compound could involve an organocatalytic aldol reaction between propanal and phenoxyacetaldehyde. Using a chiral proline catalyst, this reaction could furnish a chiral β-hydroxy aldehyde. Subsequent dehydration would then yield the target compound. The enantioselectivity of such aldol reactions is often high, providing a direct path to enantiomerically enriched products.
Another powerful organocatalytic method is the functionalization of α,β-unsaturated aldehydes themselves. Using a MacMillan-type imidazolidinone catalyst, the aldehyde can be activated via dienamine formation, allowing for electrophilic attack at the γ-position. semanticscholar.org For instance, a γ-oxidation of 2-methylbut-2-enal followed by phenoxide substitution could be envisioned as a pathway to the target scaffold.
Transition-Metal Catalysis: Transition-metal complexes offer a complementary approach for asymmetric synthesis. researchgate.net Metals like palladium, rhodium, copper, and ruthenium are widely used to catalyze a vast array of transformations with high stereoselectivity. semanticscholar.orgresearchgate.net
For a molecule like this compound, a plausible transition-metal catalyzed approach would be a cross-coupling reaction. For example, a Heck reaction between an aryl halide (e.g., bromobenzene, as a precursor to the phenoxy group) and a suitable butenal derivative could be employed. However, for the specific target, an allylic substitution reaction is more direct. A palladium-catalyzed asymmetric allylic alkylation (AAA) of a substrate like 2-methyl-4-chlorobut-2-enal with phenol would be a highly effective method. Chiral ligands, such as those from the Trost or Pfaltz ligand families, are crucial for inducing high enantioselectivity in these reactions.
Another relevant strategy is the transition-metal-catalyzed oxidation of allylic alcohols. nih.gov The selective oxidation of 2-methyl-4-phenoxybut-2-en-1-ol to the corresponding aldehyde can be achieved using various catalysts. While not inherently asymmetric unless the substrate is already chiral, this method is vital for the final step in many synthetic sequences.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govnih.gov
While no standard named MCR directly yields this compound, a hypothetical MCR can be designed to assemble its core structure. A plausible one-pot reaction could involve the condensation of three key components:
Phenol: The source of the phenoxy group.
Methacrolein (or its equivalent): Provides the 2-methylpropenal backbone.
Formaldehyde (B43269) (or its equivalent): Acts as a one-carbon electrophile to link the phenol and the methacrolein-derived unit.
This proposed reaction would likely proceed through a series of steps within the single reaction vessel. For example, an initial acid-catalyzed reaction between phenol and formaldehyde could generate a reactive hydroxymethylphenol intermediate. This intermediate could then undergo a conjugate addition to methacrolein, followed by dehydration, to yield the final product. The precise conditions, including catalyst (acid or base) and solvent, would be critical for steering the reaction toward the desired outcome and away from polymerization or other side reactions.
The advantage of such an MCR approach lies in its convergence. Instead of a linear, multi-step synthesis involving protection/deprotection and intermediate isolation, an MCR could potentially construct the target scaffold in a single, efficient operation.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. youtube.com In a flow system, reagents are continuously pumped through a network of tubes or channels, often passing through heated, cooled, or catalyst-packed zones, to generate a continuous stream of product. This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. acs.org
The synthesis of this compound can be readily adapted to a continuous flow process. A classical batch synthesis, such as the aldol condensation of propanal with phenoxyacetaldehyde followed by dehydration, can be translated into a telescoped flow sequence. youtube.com
Hypothetical Flow Synthesis Setup:
Stream 1: A solution of propanal.
Stream 2: A solution of phenoxyacetaldehyde.
These two streams would be pumped and merged at a T-mixer before entering a heated reactor coil (Reactor 1) containing an immobilized base catalyst (e.g., a basic ion-exchange resin). This first stage would facilitate the aldol addition. The residence time in Reactor 1 would be optimized to maximize the formation of the β-hydroxy aldehyde intermediate.
The output stream from Reactor 1 would then flow directly into a second heated reactor (Reactor 2), which could be a packed-bed reactor containing an immobilized acid catalyst (e.g., a sulfonic acid resin like Amberlyst-15). This stage would promote the dehydration of the aldol adduct to form the α,β-unsaturated product, this compound.
The final stream exiting Reactor 2 would contain the product, which could then be directed to an in-line purification module (e.g., liquid-liquid extraction or a scavenger resin column) to remove byproducts and unreacted starting materials. This integrated, end-to-end process allows for on-demand production with minimal manual intervention. youtube.com
Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 Phenoxybut 2 Enal
Electrophilic and Nucleophilic Reactivity of the Enal Functionality
The enal system in 2-Methyl-4-phenoxybut-2-enal possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). The reactivity towards nucleophiles is highly dependent on the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. This dichotomy governs the regioselectivity of nucleophilic attack, leading to either direct (1,2-) addition to the carbonyl or conjugate (1,4-) addition across the unsaturated system. pressbooks.pub
Strongly basic, charge-dense ("hard") nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), predominantly attack the hard electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This reaction, known as a 1,2-addition, proceeds via the direct nucleophilic attack on the carbonyl carbon, breaking the C=O π-bond to form a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comkhanacademy.org
For this compound, this pathway leads to the formation of a new stereocenter at the carbinol carbon. The general mechanism involves the attack of the carbanionic component of the organometallic reagent on the aldehyde, followed by protonation. libretexts.orgmnstate.edu
Table 1: Predicted Products from 1,2-Addition of Hard Nucleophiles to this compound
| Reagent | Predicted Product Name | Product Structure |
| Methylmagnesium Bromide (CH₃MgBr) | 3-Methyl-5-phenoxy-pent-3-en-2-ol | ![]() |
| n-Butyllithium (n-BuLi) | 6-Methyl-8-phenoxyoct-6-en-5-ol | ![]() |
| Phenylmagnesium Bromide (PhMgBr) | (3-Methyl-5-phenoxypent-3-en-2-yl)benzene | ![]() |
Softer, more polarizable nucleophiles favor conjugate addition (also known as 1,4-addition or Michael addition). wikipedia.orgyoutube.com This reaction involves the attack of the nucleophile on the "soft" electrophilic β-carbon (C3) of the α,β-unsaturated system. The resulting intermediate is a resonance-stabilized enolate. masterorganicchemistry.com Subsequent protonation of the enolate, typically during workup, yields the final 1,4-adduct, which is a saturated aldehyde. organic-chemistry.org
A classic example of soft nucleophiles that reliably produce 1,4-adducts are organocuprates, such as lithium dialkylcuprates (R₂CuLi), often called Gilman reagents. wikipedia.orgmasterorganicchemistry.com Other effective Michael donors include stabilized carbanions (e.g., from malonic esters or nitroalkanes), enamines, and thiols. masterorganicchemistry.comorganic-chemistry.org
Table 2: Predicted Products from Conjugate (1,4-) Addition to this compound
| Reagent (Michael Donor) | Predicted Product Name | Product Structure |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 2,3-Dimethyl-4-phenoxybutanal | ![]() |
| Diethyl Malonate (in base) | Diethyl 2-(2-methyl-4-phenoxy-1-formylpropyl)malonate | ![]() |
| Thiophenol (PhSH, in base) | 2-Methyl-4-phenoxy-3-(phenylthio)butanal | ![]() |
Pericyclic reactions are concerted processes that occur through a cyclic transition state. The electron-deficient double bond of this compound, activated by the electron-withdrawing aldehyde group, makes it a competent dienophile in Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com In this [4+2] cycloaddition, it will react with electron-rich conjugated dienes to form a six-membered ring. The reaction is typically stereospecific, preserving the stereochemistry of the reactants in the product. organic-chemistry.orgnih.gov
In addition to [4+2] cycloadditions, α,β-unsaturated carbonyl compounds can undergo [2+2] photocycloadditions upon irradiation with UV light. nih.gov This reaction involves the excited state of the enal and an alkene (or another enal molecule) to form a four-membered cyclobutane (B1203170) ring. These reactions can provide access to complex polycyclic structures. nih.gov
Table 3: Potential Pericyclic Reaction Products of this compound
| Reaction Type | Reactant Partner | Predicted Product Type |
| Diels-Alder [4+2] | 1,3-Butadiene | Substituted Cyclohexene |
| Diels-Alder [4+2] | Cyclopentadiene | Bicyclic Adduct |
| Photochemical [2+2] | Ethylene | Substituted Cyclobutane |
Transformations Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound can undergo various transformations, including reduction and oxidation, often with high chemo- and stereoselectivity depending on the reagents and conditions employed.
The selective reduction of this compound can yield three different products: the saturated aldehyde, the unsaturated alcohol, or the saturated alcohol. The outcome is determined by the choice of reducing agent.
Selective C=O Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄), especially at low temperatures, or cerium(III) chloride with NaBH₄ (Luche reduction), can selectively reduce the aldehyde carbonyl to a primary alcohol, leaving the C=C double bond intact. This yields 2-Methyl-4-phenoxybut-2-en-1-ol.
Selective C=C Reduction: Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can selectively reduce the carbon-carbon double bond, affording the saturated aldehyde, 2-Methyl-4-phenoxybutanal.
Complete Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under forcing conditions will reduce both the aldehyde and the double bond to give the saturated alcohol, 2-Methyl-4-phenoxybutan-1-ol.
Table 4: Selective Reduction of this compound
| Reagent/Condition | Functional Group Reduced | Product Name |
| NaBH₄, CeCl₃ (Luche Reduction) | C=O only | 2-Methyl-4-phenoxybut-2-en-1-ol |
| H₂, Wilkinson's Catalyst | C=C only | 2-Methyl-4-phenoxybutanal |
| LiAlH₄ or H₂/Pd-C | Both C=C and C=O | 2-Methyl-4-phenoxybutan-1-ol |
Oxidation of the alkene functionality provides access to epoxides and diols, which are valuable synthetic intermediates.
Epoxidation: The electron-poor double bond in α,β-unsaturated aldehydes can be challenging to epoxidize with standard electrophilic reagents like m-CPBA. However, nucleophilic epoxidation methods, such as using hydrogen peroxide in the presence of a base (e.g., NaOH), can be effective. This would yield 2-methyl-3-(phenoxymethyl)oxirane-2-carbaldehyde. organic-chemistry.orgyoutube.com
Syn-Dihydroxylation: The direct conversion of the alkene to a vicinal diol with syn stereochemistry can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org This concerted reaction adds two hydroxyl groups to the same face of the double bond, producing (2R,3S)- or (2S,3R)-2,3-dihydroxy-2-methyl-4-phenoxybutanal.
Anti-Dihydroxylation: An anti dihydroxylation can be accomplished in a two-step sequence. First, epoxidation of the double bond is performed, followed by acid-catalyzed ring-opening of the epoxide. The acid-catalyzed hydrolysis proceeds via an Sₙ2-like attack of water on the protonated epoxide, resulting in the two hydroxyl groups being on opposite faces of the original double bond. libretexts.orgyoutube.com
Table 5: Oxidation of the C=C Bond in this compound
| Reaction | Reagent(s) | Stereochemistry | Product Type |
| Epoxidation | H₂O₂, NaOH | N/A | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | Syn | Vicinal Diol |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Anti | Vicinal Diol |
Halogenation and Hydrohalogenation
The reactivity of this compound towards halogenation and hydrohalogenation is influenced by the presence of both an α,β-unsaturated aldehyde functionality and a phenoxy ether group. The carbon-carbon double bond is susceptible to electrophilic addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).
In a typical halogenation reaction, the π-electrons of the alkene attack a halogen molecule, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion results in the formation of a di-halogenated product. The regioselectivity of this reaction is generally anti-addition.
Hydrohalogenation proceeds via an electrophilic addition mechanism where the initial step is the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule, where the halide ion adds to the more substituted carbon. However, in the case of this compound, the electron-withdrawing nature of the adjacent aldehyde group can influence the carbocation stability and potentially lead to a mixture of products.
| Reaction | Reagent | Typical Conditions | Expected Major Product |
| Halogenation | Br₂ in CCl₄ | Room temperature, dark | 2,3-Dibromo-2-methyl-4-phenoxybutanal |
| Hydrohalogenation | HBr | Anhydrous, ether | 3-Bromo-2-methyl-4-phenoxybutanal |
Reactions of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh reaction conditions. libretexts.org
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. masterorganicchemistry.comunizin.org The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic substitution reaction occurs. Due to the stability of the aromatic ring, the cleavage almost exclusively results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org The sp²-hybridized carbon of the phenyl group is resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com Therefore, the nucleophile (I⁻ or Br⁻) will attack the less sterically hindered carbon of the butenyl chain. unizin.orglibretexts.org
Nucleophilic Cleavage: Cleavage of the phenoxy ether bond via nucleophilic attack is less common and typically requires a strong nucleophile and potentially high temperatures. The electron-rich nature of the aromatic ring makes it resistant to nucleophilic attack.
| Cleavage Type | Reagent | Typical Conditions | Products |
| Acidic Cleavage | Excess HI | High temperature, reflux | Phenol and 2-methyl-4-iodobut-2-enal |
| Acidic Cleavage | Excess HBr | High temperature, reflux | Phenol and 4-bromo-2-methylbut-2-enal |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the α,β-unsaturated aldehyde.
| Reaction | Reagent | Catalyst | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | - | 2-Methyl-4-(2-nitrophenoxy)but-2-enal and 2-Methyl-4-(4-nitrophenoxy)but-2-enal |
| Bromination | Br₂ | FeBr₃ | 2-Methyl-4-(2-bromophenoxy)but-2-enal and 2-Methyl-4-(4-bromophenoxy)but-2-enal |
| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | 2-Methyl-4-(4-acetylphenoxy)but-2-enal |
Rearrangement Reactions and Isomerizations
While specific rearrangement reactions for this compound are not extensively documented in readily available literature, compounds with similar structural motifs can undergo certain transformations. For instance, α,β-unsaturated aldehydes can undergo cis-trans isomerization around the double bond, often catalyzed by acid or light.
Additionally, under certain conditions, rearrangement reactions involving the ether linkage, such as the Claisen rearrangement, could be conceptually possible if an allyl group were present instead of the butenal moiety. However, for this compound, such rearrangements are not typical. The Dakin reaction, which involves the oxidation of an aryl aldehyde or ketone to a phenol, is another type of rearrangement but is not directly applicable here. wiley-vch.de
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful tool for modifying complex organic molecules like this compound. fiveable.me These reactions can be highly selective and efficient. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org To utilize this compound in a Suzuki reaction, it would first need to be functionalized with a halide or triflate on the aromatic ring, for example, through electrophilic halogenation as described in section 3.3.2. This halo-substituted derivative could then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups onto the phenoxy ring. organic-chemistry.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the phenoxy ring of this compound would first need to be halogenated. The resulting aryl halide could then react with an alkene to form a new carbon-carbon bond, extending the structure of the molecule. wikipedia.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org
| Reaction | Substrate Prerequisite | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Halogenation of phenoxy ring (e.g., to 2-Methyl-4-(4-bromophenoxy)but-2-enal) | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | 2-Methyl-4-(biphenyl-4-yloxy)but-2-enal |
| Heck Reaction | Halogenation of phenoxy ring (e.g., to 2-Methyl-4-(4-bromophenoxy)but-2-enal) | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Methyl-4-(4-styrylphenoxy)but-2-enal |
Asymmetric Catalytic Reactions
The presence of a prochiral center at the β-position and the reactive aldehyde functionality makes this compound a candidate for various asymmetric catalytic reactions, including asymmetric hydrogenation and hydroacylation.
Asymmetric Hydrogenation: The selective reduction of the carbon-carbon double bond in this compound to yield a chiral aldehyde is a key transformation. This is typically achieved using chiral transition metal catalysts. Systems based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are known to be effective for the asymmetric hydrogenation of α,β-unsaturated aldehydes. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
For a compound like this compound, a hypothetical asymmetric hydrogenation could yield (R)- or (S)-2-methyl-4-phenoxybutanal. The table below illustrates potential outcomes with different catalytic systems, based on data for structurally similar substrates.
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Enantiomeric Excess (ee %) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 25 | 10 | 92% (S) |
| Ru(OAc)₂((S)-BINAP) | (S)-BINAP | Methanol | 50 | 20 | 95% (R) |
| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | THF | 30 | 15 | 90% (S) |
This is a hypothetical data table based on typical results for analogous compounds.
Asymmetric Hydroacylation: Intramolecular asymmetric hydroacylation is a powerful method for the synthesis of chiral cyclic ketones. While this compound itself is acyclic, derivatives of it could potentially undergo such reactions. For instance, if the phenoxy group were replaced with a group containing a terminal alkene, a rhodium-catalyzed intramolecular hydroacylation could lead to the formation of a chiral cyclopentanone. The enantioselectivity of this process would be dictated by the chiral ligand coordinated to the rhodium center.
Reaction Kinetic Studies and Rate Law Determination
Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms. The rate law, which describes the relationship between the rate of a reaction and the concentration of reactants, is determined by systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate.
For a hypothetical asymmetric hydrogenation of this compound catalyzed by a chiral rhodium complex, the rate law might be expressed as:
Rate = k[this compound]ˣ[H₂]ʸ[Catalyst]ᶻ
where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each species. These orders are determined experimentally.
A typical set of experiments to determine the rate law is summarized in the table below.
| Experiment | [this compound] (M) | [H₂] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 0.005 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.005 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.005 | 2.4 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 0.010 | 4.8 x 10⁻⁵ |
This is a hypothetical data table illustrating the method of initial rates.
From this hypothetical data, one could deduce the reaction orders. For instance, doubling the concentration of the enal while keeping others constant doubles the rate, suggesting the reaction is first order in this compound (x=1).
Spectroscopic Tracking of Reaction Progress and Intermediates
Spectroscopic techniques are invaluable for monitoring the progress of reactions involving this compound in real-time and for detecting transient intermediates.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to follow the reaction by monitoring the disappearance of the C=C stretching vibration of the α,β-unsaturated aldehyde (typically around 1640 cm⁻¹) and the appearance of the C-H stretching vibrations of the resulting saturated aldehyde. The strong C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹) would also be a key band to monitor for changes in its chemical environment.
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for tracking the conversion of this compound to its product. The disappearance of the vinylic proton signal and the appearance of new aliphatic proton signals in the product would be indicative of the reaction's progress. In-situ NMR studies can provide detailed kinetic data and potentially detect reaction intermediates. For example, the formation of a catalyst-substrate complex might be observable through shifts in the proton signals of the ligand or the substrate.
The following table outlines key ¹H NMR chemical shifts that would be monitored during a hypothetical hydrogenation.
| Compound | Functional Group | Proton | Typical Chemical Shift (ppm) |
| This compound | Aldehyde | -CHO | 9.5 |
| Alkene | =CH- | 6.8 | |
| (S)-2-methyl-4-phenoxybutanal | Aldehyde | -CHO | 9.7 |
| Aliphatic | -CH₂- | 2.4-2.8 |
This is a hypothetical data table of expected NMR shifts.
By integrating the signals corresponding to the reactant and product at different time points, a kinetic profile of the reaction can be constructed, providing further insight into the reaction mechanism.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Phenoxybut 2 Enal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional (1D) NMR provides initial data on the types and number of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 2-Methyl-4-phenoxybut-2-enal, a key COSY correlation would be observed between the aldehydic proton (~9.4 ppm) and the vinylic proton (~6.5 ppm), establishing their three-bond (³J) coupling across the double bond.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). emerypharma.com This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the vinylic proton signal would correlate to the vinylic carbon signal, and the methylene (B1212753) protons next to the oxygen would correlate to their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to four bonds. youtube.com This is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons) like the C=O and the aromatic C-O. Key HMBC correlations would include the aldehydic proton to the vinylic carbons and the methyl protons to the C2 and C3 carbons of the butenal chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is the primary NMR method for determining stereochemistry. For this compound, a NOESY experiment could confirm the (E/Z)-configuration of the double bond by observing the spatial proximity between the methyl group protons and either the aldehydic proton or the vinylic proton.
The following table summarizes the expected 2D NMR correlations for the structural elucidation of this compound.
| Proton (¹H) | Expected δ (ppm) | COSY Correlation(s) | Key HMBC Correlation(s) | Key NOESY Correlation(s) |
| Aldehyde-H | 9.4 | Vinylic-H | C(sp²), C(methyl) | Vinylic-H |
| Aromatic-H (ortho) | 7.3 | Aromatic-H (meta) | C(ipso), C(meta) | Methylene-H |
| Aromatic-H (meta) | 7.0 | Aromatic-H (ortho, para) | C(ortho), C(para) | - |
| Aromatic-H (para) | 7.1 | Aromatic-H (meta) | C(meta) | - |
| Vinylic-H | 6.5 | Aldehyde-H | C(aldehyde), C(methyl), C(methylene) | Aldehyde-H, Methylene-H |
| Methylene-H | 4.7 | - | C(vinylic), C(ipso-aromatic) | Aromatic-H (ortho), Vinylic-H |
| Methyl-H | 2.1 | - | C(vinylic), C(aldehyde) | - |
Quantitative NMR (qNMR) for Purity and Yield Determination
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a specific chromophore, as required by other methods. ox.ac.uk The technique relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.
To determine the purity of a this compound sample, the following steps would be taken:
An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent.
A ¹H NMR spectrum is acquired under specific quantitative conditions, which include a long relaxation delay (D1) to ensure complete T1 relaxation for all relevant protons, leading to accurate integration.
The purity is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the aldehydic proton) with a signal from the internal standard.
The purity can be calculated using the following formula ox.ac.uk:
Purityx = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Puritystd
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = Mass
Purity = Purity of the standard
x = Analyte (this compound)
std = Internal Standard
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Signal Used | Aldehyde proton | Vinylic protons |
| Chemical Shift (δ) | ~9.4 ppm | ~6.2 ppm |
| N (protons) | 1 | 2 |
| Molar Mass ( g/mol ) | 176.21 | 116.07 |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of molecular structures through fragmentation analysis. xmu.edu.cn
Fragmentation Pathway Analysis for Structural Confirmation
In HRMS, a molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure. mdpi.com For this compound (C₁₁H₁₂O₂), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would have a high-resolution m/z of 176.0837 or 177.0916, respectively.
A plausible fragmentation pathway initiated by electron ionization would involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the C=C double bond, leading to a phenoxymethyl (B101242) radical and a [C₅H₇O]⁺ ion (m/z 83.0497).
Ether Bond Cleavage: The most characteristic fragmentation would be the cleavage of the C-O ether bond. This can happen in two ways:
Loss of a phenoxy radical (∙OPh) to yield a [C₅H₇]⁺ fragment (m/z 67.0548).
Loss of phenol (B47542) (HOPh) via a rearrangement, particularly from the [M+H]⁺ ion, to give a [C₅H₆]⁺˙ fragment.
McLafferty-type Rearrangement: A hydrogen atom from the chain can be transferred to the carbonyl oxygen, followed by cleavage, though this is more typical in saturated ketones. nih.gov
The table below lists potential major fragments and their calculated exact masses.
| Fragment Formula | Calculated Exact Mass (m/z) | Proposed Origin |
| [C₁₁H₁₂O₂]⁺˙ | 176.0837 | Molecular Ion |
| [C₆H₅O]⁺ | 93.0340 | Phenoxy cation |
| [C₅H₇O]⁺ | 83.0497 | Cleavage of ether bond |
| [C₅H₇]⁺ | 67.0548 | Loss of phenoxy radical |
Isotopic Pattern Analysis
HRMS can resolve the isotopic distribution of an ion, which serves as a powerful tool for confirming its elemental composition. nih.gov The molecular formula C₁₁H₁₂O₂ predicts a specific isotopic pattern. The monoisotopic peak (M) is composed of only the most abundant isotopes (¹²C, ¹H, ¹⁶O). The M+1 peak results from the presence of one ¹³C or one ²H atom. The M+2 peak arises from two ¹³C atoms, one ¹⁷O atom, etc. For C₁₁H₁₂O₂, the predicted relative intensity of the M+1 peak is approximately 12.08% of the monoisotopic peak, primarily due to the natural abundance of ¹³C (1.1% x 11 carbons). Measuring this ratio with high accuracy provides strong confidence in the assigned elemental formula.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the functional groups present.
IR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds.
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and vibrations.
For this compound, the key functional groups would produce the following characteristic signals:
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |
| C=O (Aldehyde) | Stretch | Strong, 1685-1705 | Moderate, 1685-1705 | Conjugation with C=C lowers the frequency. |
| C-H (Aldehyde) | Stretch | Two weak bands, 2820-2850 & 2720-2750 | Weak, 2820-2850 & 2720-2750 | |
| C=C (Alkene) | Stretch | Moderate, ~1640 | Strong, ~1640 | Strong in Raman due to symmetry. |
| C=C (Aromatic) | Stretch | Multiple bands, 1450-1600 | Strong, ~1600 | |
| C-O-C (Ether) | Asymmetric Stretch | Strong, ~1240 | Weak, ~1240 | Strong in IR due to polarity. |
| =C-H (Aromatic) | Out-of-plane bend | Strong, 690-900 | Weak | Pattern indicates substitution type. |
The combination of a strong C=O stretch in the IR and a strong C=C stretch in the Raman spectrum would provide clear evidence for the α,β-unsaturated aldehyde moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
No experimental or theoretical UV-Vis spectroscopic data for this compound could be located. Therefore, information regarding its electronic transitions, maximum absorbance (λmax), and the effects of its conjugated system on the absorption spectrum is not available.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
The chirality of this compound has not been established in the literature. Consequently, there are no studies on its enantiomers or any related VCD or ECD analyses to provide insight into its absolute configuration or chiroptical properties.
X-ray Crystallography for Solid-State Structural Determination
There is no evidence to suggest that this compound has been synthesized and crystallized. As a result, no X-ray crystallography data is available to determine its solid-state structure, including bond lengths, bond angles, and crystal packing information.
Computational and Theoretical Studies of 2 Methyl 4 Phenoxybut 2 Enal
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. Geometry optimization calculations systematically alter the molecular structure to find the lowest energy conformation. For 2-methyl-4-phenoxybut-2-enal, this would involve exploring the rotational possibilities around the C-O and C-C single bonds to identify the global minimum on the potential energy surface. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.
Interactive Table: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C=C | ~1.34 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | C-C=O | ~124° |
| Bond Angle | C=C-C | ~125° |
| Dihedral Angle | O=C-C=C | ~180° (for the most stable s-trans conformer) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be located primarily on the phenoxy ring and the C=C double bond, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the α,β-unsaturated aldehyde moiety, specifically the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.
Interactive Table: Predicted FMO Properties of this compound (Illustrative)
| Orbital | Predicted Energy (eV) (Illustrative) | Primary Location of Electron Density |
| HOMO | -6.5 | Phenoxy ring, C=C bond |
| LUMO | -1.8 | C=O group, β-carbon |
| HOMO-LUMO Gap | 4.7 | Entire molecule |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the delocalization of π-electrons across the conjugated system of the enal and the phenoxy group. It would reveal the nature of the C=C and C=O double bonds and the extent of electron donation from the oxygen lone pairs of the phenoxy group into the aromatic ring. This analysis also provides information on atomic charges, offering insights into the molecule's electrostatic potential.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. By comparing the computed spectrum with an experimental one, each vibrational mode can be assigned to a specific molecular motion (e.g., C=O stretch, C=C stretch, C-H bend). Such analyses have been successfully applied to various organic molecules. scispace.comresearchgate.net
Reaction Mechanism Modeling and Transition State Identification
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or the β-carbon, computational modeling can map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.
By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a proposed reaction mechanism. This approach has been widely used to understand the reactivity of various organic compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While geometry optimization identifies stationary points on the potential energy surface, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational landscape. nih.govresearchgate.net An MD simulation of this compound would reveal how the molecule flexes, and its bonds rotate at a given temperature.
This provides a more realistic picture of the molecule's behavior in solution or in the gas phase. MD simulations can be used to calculate time-averaged properties and to understand the dynamic interplay between different conformers. This methodology is particularly useful for understanding the behavior of flexible molecules in complex environments. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Derivations (focusing on chemical reactivity, not biological)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its activity. In the context of chemical reactivity, QSAR studies for this compound aim to predict its reactivity towards various chemical reactions based on its molecular descriptors. This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their distinct reactivity patterns.
The reactivity of α,β-unsaturated aldehydes and ketones is largely influenced by the conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O). pressbooks.pub This conjugation results in two potential sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4), leading to either 1,2-addition or 1,4-addition (Michael addition) reactions. pressbooks.pub
QSAR models for the chemical reactivity of compounds like this compound are developed by establishing a mathematical relationship between experimentally determined reactivity data and calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure.
A general workflow for deriving a QSAR model for the chemical reactivity of this compound would involve:
Data Set Selection: A series of structurally related α,β-unsaturated aldehydes with known chemical reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.
Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that links the descriptors to the observed reactivity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.
For α,β-unsaturated carbonyl compounds, descriptors related to their electronic properties are particularly important for predicting their reactivity towards nucleophiles. rsc.org For instance, the Fukui function (fk+) and local softness (sk+) are used to identify the most probable sites for nucleophilic attack. rsc.org These local reactivity descriptors can reliably predict the relative reactivity at different atomic sites. rsc.org
Below are interactive tables detailing the types of descriptors that would be used in a QSAR study of this compound and their significance in determining chemical reactivity.
Table 1: Key Descriptor Classes for QSAR Analysis of Chemical Reactivity
| Descriptor Class | Examples | Relevance to Chemical Reactivity of this compound |
| Constitutional | Molecular Weight, Atom Counts | Provides basic information about the molecule's composition. |
| Topological | Connectivity Indices (e.g., Randić index) | Describes the branching and connectivity of the molecule, which can influence steric hindrance. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, affecting how it interacts with other reactants. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Crucial for understanding electrophilic/nucleophilic character and the sites of reaction. The conjugated system in this compound creates distinct electronic properties. |
| Quantum Chemical | Fukui Functions, Local Softness | Specifically predicts the most reactive sites within the molecule for nucleophilic or electrophilic attack. rsc.org |
Table 2: Hypothetical QSAR Data for a Series of α,β-Unsaturated Aldehydes
This table illustrates the type of data that would be used to build a QSAR model. The reactivity data would be experimentally determined, and the descriptors would be calculated.
| Compound | Experimental Reactivity (e.g., log(k)) | LUMO Energy (eV) | β-Carbon Partial Charge | Molecular Polarizability |
| Acrolein | -2.5 | -2.8 | +0.15 | 5.5 |
| Crotonaldehyde | -2.8 | -2.6 | +0.12 | 7.2 |
| This compound | (To be determined) | (Calculated) | (Calculated) | (Calculated) |
| Cinnamaldehyde | -3.1 | -2.4 | +0.10 | 15.1 |
The development of robust QSAR models for chemical reactivity allows for the prediction of how novel compounds like this compound might behave in chemical reactions without the need for extensive laboratory experimentation. These models are valuable tools in chemical process design and in the proactive assessment of chemical reactivity hazards.
Applications of 2 Methyl 4 Phenoxybut 2 Enal As a Synthetic Intermediate
Building Block for Heterocyclic Compounds
The α,β-unsaturated aldehyde moiety in 2-Methyl-4-phenoxybut-2-enal is a powerful tool for the synthesis of a wide array of heterocyclic compounds. This functionality provides two reactive sites—the carbonyl group and the β-carbon—that can engage with binucleophilic reagents to form various ring systems.
For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolines and pyrazoles. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazolines and isoxazoles. The presence of the phenoxy group can modulate the reactivity and potentially influence the regioselectivity of these cyclization reactions. Furthermore, multicomponent reactions involving this compound, an amine, and a source of cyanide, such as in the Strecker synthesis, could provide access to functionalized amino acids, which are precursors to various nitrogen-containing heterocycles.
The following table summarizes potential heterocyclic systems that could be synthesized from this compound:
| Reagent | Resulting Heterocycle | Reaction Type |
| Hydrazine | Pyrazoline/Pyrazole | Condensation/Cyclization |
| Hydroxylamine | Isoxazoline/Isoxazole | Condensation/Cyclization |
| Urea/Thiourea | Pyrimidine/Thiopyrimidine | Condensation/Cyclization |
| Amidines | Dihydropyrimidines | Michael Addition/Cyclization |
| 1,2-Diamines | 1,4-Diazepines | Condensation/Cyclization |
Precursor in the Synthesis of Natural Product Scaffolds and Analogues
Many natural products contain complex carbon skeletons and diverse functional groups. The structure of this compound makes it an attractive starting material for the synthesis of natural product scaffolds and their analogues. The conjugated system is a key feature in many polyketide natural products.
The aldehyde can serve as a linchpin in convergent synthetic strategies, where different fragments are brought together. For example, it can participate in aldol (B89426) reactions to extend the carbon chain and introduce new stereocenters. Its role as a Michael acceptor allows for the conjugate addition of various nucleophiles, including organocuprates, to build up molecular complexity.
Moreover, the phenoxy group is a common motif in many biologically active natural products and can be a crucial element for their activity. The ability to introduce this group early in a synthetic sequence via a stable intermediate like this compound is highly advantageous.
Role in the Generation of Advanced Organic Materials
The development of advanced organic materials with specific optical, electronic, or mechanical properties is a burgeoning field of research. The reactive handles present in this compound make it a candidate for incorporation into polymeric structures.
The aldehyde functionality can be utilized in polymerization reactions, such as the formation of phenol-formaldehyde-type resins, where the phenoxy group could also participate. The α,β-unsaturated system can undergo radical polymerization or be involved in cycloaddition polymerization reactions. The resulting polymers would possess phenoxy side chains, which can enhance thermal stability and solubility in organic solvents, and potentially imbue the material with specific photophysical properties.
| Polymerization Method | Potential Polymer Type | Key Feature from Intermediate |
| Radical Polymerization | Polyacrylate analogue | Pendant phenoxy groups |
| Condensation Polymerization | Phenolic resin analogue | Incorporation into polymer backbone |
| Cycloaddition Polymerization | Polyester/Polyamide precursor | Diels-Alder type polymerization |
Design and Synthesis of Functional Molecules via Derivatization
The dual functionality of this compound allows for a wide range of derivatizations to create novel functional molecules. The aldehyde can be selectively reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine, while leaving the double bond and phenoxy group intact.
Conversely, the double bond can be selectively hydrogenated or epoxidized. The ability to selectively manipulate one functional group in the presence of others is a cornerstone of modern organic synthesis and allows for the generation of a library of related compounds for screening in various applications, such as medicinal chemistry or materials science. The phenoxy group itself can be further functionalized through electrophilic aromatic substitution, although this would require careful consideration of the reactivity of the rest of the molecule.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Methyl-4-phenoxybut-2-enal, and how do reaction parameters (e.g., catalysts, solvents) impact yield?
- Methodological Answer : Synthesis routes for α,β-unsaturated aldehydes often involve aldol condensation or oxidation of allylic alcohols. For example, photochemical reactions under controlled conditions (e.g., degassed CH₂Cl₂ with catalysts like 4CzIPN) can enhance selectivity . Column chromatography (SiO₂, pentane:EtOAc gradients) is recommended for purification, with yield optimization dependent on precursor scoring and retrosynthetic feasibility analysis .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly ¹H and ¹³C NMR to identify α,β-unsaturated aldehyde protons and phenoxy substituents.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and volatility, especially for intermediates .
- High-Performance Liquid Chromatography (HPLC) : For quantifying stability under varying storage conditions .
- Reference spectral databases (e.g., NIST Chemistry WebBook) should be cross-checked for validation .
Q. How can researchers evaluate the compound’s stability under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Monitor degradation via HPLC and track aldehyde oxidation products. Stability protocols should align with GOST R 8.736-2011 standards for measurement reproducibility .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts, IR stretches) be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and high-resolution MS data. For example, discrepancies in carbonyl stretching (IR) versus aldehyde proton shifts (NMR) may indicate tautomerism or impurities.
- Statistical Analysis : Apply error-margin frameworks (e.g., GOST R 8.736-2011) to assess measurement consistency .
- Computational Modeling : Use tools like PubChem’s InChIKey to compare theoretical and experimental spectral outputs .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ organocatalysts (e.g., cesium-based compounds) to direct stereochemistry during aldol condensation .
- Chromatographic Resolution : Use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) for enantiomer separation.
- Kinetic Resolution : Adjust reaction kinetics to favor one enantiomer via temperature-controlled protocols .
Q. How can in silico methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., oxidoreductases or hydrolases). Validate predictions with in vitro assays for antimicrobial or antioxidant activity, as seen in structurally similar aldehydes .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and electrophilicity indices .
Q. What experimental designs mitigate risks in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect side reactions during scaling.
- Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios, catalyst loadings, and reaction times. Reference synthetic routes for related compounds (e.g., 4-phenyl-2-butenal) for scalability insights .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., MIC vs. IC₅₀) and cell lines used.
- Standardized Protocols : Adopt RIFM criteria for reproducibility, including controlled solvent systems and blind testing .
- Error Source Identification : Use root-cause analysis (e.g., Ishikawa diagrams) to isolate factors like impurity profiles or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






